molecular formula C15H18N2O2 B2365476 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide CAS No. 898410-75-8

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide

Cat. No.: B2365476
CAS No.: 898410-75-8
M. Wt: 258.321
InChI Key: LKRYZVDYFJAKHD-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide is a complex organic compound featuring a fused bicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the tricyclic indole structure .

Industrial Production Methods

These methods would need to ensure high yields and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amines or alcohols .

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide: Shares a similar core structure but with a cyclopropane carboxamide group.

    4-Hydroxy-2-quinolones: These compounds have a similar quinoline backbone and exhibit diverse biological activities.

Uniqueness

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide is unique due to its specific fused bicyclic ring system and the presence of the isobutyramide group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-9(2)15(19)16-12-6-10-4-3-5-17-13(18)8-11(7-12)14(10)17/h6-7,9H,3-5,8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRYZVDYFJAKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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